2-(3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Overview
Description
2-(3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a useful research compound. Its molecular formula is C20H18F3N3O2 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds :
- A study by Sanad et al. (2018) described the synthesis and characterization of new compounds incorporating a pyrazolo[3,4-b]pyridine moiety. This research demonstrates the versatile chemistry of such compounds, which may include the specified chemical.
Applications in Anticancer Research :
- Research by Nagender et al. (2016) synthesized novel pyrazolo[3,4-b]pyridine derivatives with potential anticancer properties. These derivatives were tested against human cancer cell lines, highlighting their possible applications in oncology.
Antimicrobial Activity Studies :
- Chandak et al. (2013) investigated a series of pyrazolo[3,4-b]pyridines for their antimicrobial properties, suggesting the potential of related compounds in addressing bacterial and fungal infections (Chandak et al., 2013).
Molecular Docking and In Vitro Screening :
- Flefel et al. (2018) conducted molecular docking and in vitro screening of novel pyridine derivatives, including pyrazolo[3,4-b]pyridine, to evaluate their antimicrobial and antioxidant activities (Flefel et al., 2018).
Exploration of Chemical Synthesis Techniques :
- Ghaedi et al. (2015) explored the synthesis of novel pyrazolo[3,4-b]pyridine products via the condensation of pyrazole-5-amine derivatives, showcasing the chemical versatility and the potential for creating a variety of related compounds (Ghaedi et al., 2015).
Structural Analysis Using X-ray Diffraction :
- Wang et al. (2017) reported on the X-ray powder diffraction data of a compound similar in structure to the specified chemical, providing insight into its crystalline structure and properties (Wang et al., 2017).
Properties
IUPAC Name |
2-[3-cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-2-11-3-5-12(6-4-11)15-9-14(20(21,22)23)17-18(13-7-8-13)25-26(10-16(27)28)19(17)24-15/h3-6,9,13H,2,7-8,10H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXURTPWKASTSRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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